Exametazime

描述

Structure

3D Structure

属性

IUPAC Name |

(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZYADGDZPRTK-UDUYQYQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

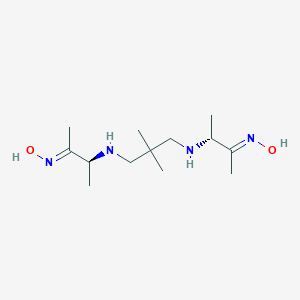

C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057614 |

Source

|

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105613-48-7 |

Source

|

| Record name | HMPAO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exametazime [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exametazime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAMETAZIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Exametazime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exametazime, a diagnostic radiopharmaceutical agent, is a cornerstone in functional brain imaging and leukocyte labeling. When chelated with technetium-99m (Tc-99m), it forms the lipophilic complex Tc-99m this compound (also known as Tc-99m-hexamethylpropyleneamine oxime or Tc-99m-HMPAO), which is the active moiety for its diagnostic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its application in cerebral perfusion imaging. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and nuclear medicine.

Physicochemical Properties and Brain Uptake

The efficacy of Tc-99m this compound as a brain imaging agent is fundamentally linked to its physicochemical properties. The complex is a neutral, lipophilic molecule, which allows it to passively diffuse across the blood-brain barrier (BBB).[1] This rapid transit across the BBB is a critical first step in its mechanism of action.

Brain Uptake and Retention

Following intravenous injection, Tc-99m this compound is rapidly cleared from the bloodstream.[2] A significant portion of the injected dose, approximately 3.5% to 7.0%, is taken up by the brain within the first minute.[2] While there is an initial washout of about 15% of the cerebral activity within the first two minutes, the subsequent loss of radioactivity from the brain is minimal over the next 24 hours, except for the physical decay of the Tc-99m isotope.[2]

| Parameter | Value | Reference |

| Maximum Brain Uptake | 3.5-7.0% of injected dose | [2] |

| Time to Maximum Brain Uptake | Within 1 minute post-injection | [2] |

| Initial Washout from Brain | Up to 15% within 2 minutes post-injection | [2] |

| Rat Brain Uptake (d,l-HMPAO) | 2.1 ± 0.3% | [3] |

The Intracellular Trapping Mechanism: Conversion to a Hydrophilic Species

The key to the retention of Tc-99m this compound in the brain lies in its intracellular conversion from a lipophilic to a hydrophilic form.[1] This conversion effectively traps the radiopharmaceutical inside the brain cells, as the newly formed polar molecule cannot readily diffuse back across the blood-brain barrier.

The Role of Glutathione (B108866)

The intracellular conversion of Tc-99m this compound is mediated by the endogenous antioxidant, glutathione (GSH).[4][5] The lipophilic Tc-99m this compound complex reacts with intracellular GSH, leading to the formation of a more polar, hydrophilic complex.[4][6] This reaction is crucial for the long-term retention of the tracer in the brain.

The rate of this conversion is significantly faster for the diagnostically useful d,l-isomer of HMPAO compared to the meso-isomer.[4][5] This difference in reaction kinetics explains the superior brain retention of the d,l-form.

| Parameter | Value | Reference |

| Initial Rate Constant of Conversion (d,l-HMPAO in rat brain homogenate) | 0.12 min⁻¹ | [4] |

| Rate Constant of Conversion with Depleted GSH (diethyl maleate (B1232345) treated) | 0.012 min⁻¹ | [4] |

| Rate Constant of Conversion in GSH aqueous solution (d,l-HMPAO) | 208 and 317 L/mol/min | [4][5] |

| Rate Constant of Conversion in GSH aqueous solution (meso-HMPAO) | 14.7 and 23.2 L/mol/min | [4][5] |

| Rat Brain GSH Concentration | ~2.3 mM | [4][5] |

| In vivo Conversion Rate Constant in Human Brain (d,l-HMPAO) | 0.80 min⁻¹ | [4][5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Tc-99m this compound, from its entry into the bloodstream to its trapping within brain cells.

Caption: Mechanism of Tc-99m this compound brain uptake and retention.

Experimental Protocols

Determination of Brain Uptake and Retention via SPECT Imaging

Objective: To quantify the uptake and retention of Tc-99m this compound in the brain using Single Photon Emission Computed Tomography (SPECT).

Materials:

-

Tc-99m this compound (Ceretec™ or equivalent)

-

SPECT gamma camera system

-

Animal model (e.g., male Wistar rats) or human subjects

-

Dose calibrator

-

Intravenous injection supplies

Protocol:

-

Radiopharmaceutical Preparation: Prepare Tc-99m this compound according to the manufacturer's instructions. The radiochemical purity should be greater than 80%.

-

Dose Administration: For human studies, a typical dose of 555-1110 MBq (15-30 mCi) is administered intravenously.[7] For animal studies, the dose is adjusted based on body weight.

-

Imaging Acquisition:

-

Place the subject in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.[7]

-

For optimal image quality, a delay of >90 minutes between injection and imaging is recommended.[7]

-

Acquire SPECT images using a high-resolution collimator.

-

Typical acquisition parameters for human studies include 128 projections over a 360° rotation.[8]

-

-

Data Analysis:

-

Reconstruct the SPECT data to generate transverse, coronal, and sagittal brain images.

-

Draw regions of interest (ROIs) around the entire brain and specific brain regions.

-

Calculate the percentage of the injected dose taken up by the brain by comparing the counts in the brain ROIs to the total injected dose, corrected for decay.

-

Radiochemical Purity Testing using Three-Strip Chromatography

Objective: To determine the radiochemical purity of the prepared Tc-99m this compound and quantify the percentage of the desired lipophilic complex.

Materials:

-

Instant thin-layer chromatography (ITLC-SG) strips

-

Whatman 31 ET or Whatman 1 paper strips

-

Developing solvents:

-

Methyl ethyl ketone (MEK)

-

0.9% Sodium Chloride (Saline)

-

50% Acetonitrile in water

-

-

Chromatography developing chambers

-

Gamma counter or radiochromatogram scanner

Protocol:

-

Sample Application: Spot a small amount of the prepared Tc-99m this compound onto the origin of three separate chromatography strips.

-

Chromatogram Development:

-

Strip 1 (ITLC-SG): Develop in MEK. The lipophilic Tc-99m this compound and pertechnetate (B1241340) (TcO₄⁻) will migrate with the solvent front (Rf = 0.8-1.0), while the hydrophilic complex and reduced/hydrolyzed technetium (TcO₂) remain at the origin (Rf = 0.0).[1][9]

-

Strip 2 (ITLC-SG): Develop in 0.9% saline. Pertechnetate will migrate with the solvent front (Rf = 0.8-1.0), while the lipophilic and hydrophilic complexes and TcO₂ remain at the origin (Rf = 0.0).[9]

-

Strip 3 (Whatman paper): Develop in 50% acetonitrile. The lipophilic complex and pertechnetate will migrate with the solvent front (Rf = 0.8-1.0), while the hydrophilic complex and TcO₂ remain at the origin (Rf = 0.0).[1]

-

-

Analysis:

-

After development, cut the strips at a predetermined position (e.g., half the distance of the solvent front) and measure the radioactivity in each section using a gamma counter.

-

Calculate the percentage of each radiochemical species based on their migration patterns in the three systems. The percentage of the lipophilic Tc-99m this compound complex is the primary measure of radiochemical purity.

-

Caption: Workflow for three-strip chromatography of Tc-99m this compound.

Conclusion

The mechanism of action of this compound is a well-defined process involving passive diffusion of the lipophilic Tc-99m complex across the blood-brain barrier, followed by an intracellular, glutathione-mediated conversion to a hydrophilic species that becomes trapped within the brain cells. This elegant trapping mechanism allows for the effective visualization of regional cerebral blood flow using SPECT imaging. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the continued application and development of this important diagnostic agent in neuroscience and clinical practice.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. Technetium Tc-99m this compound | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.regionh.dk [research.regionh.dk]

- 6. Glutathione-mediated metabolism of technetium-99m SNS/S mixed ligand complexes: a proposed mechanism of brain retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tech.snmjournals.org [tech.snmjournals.org]

- 9. tech.snmjournals.org [tech.snmjournals.org]

An In-depth Technical Guide to Exametazime: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exametazime, also known by its chemical synonym hexamethylpropylene amine oxime (HMPAO), is a crucial diagnostic agent primarily utilized in nuclear medicine for cerebral perfusion imaging and leukocyte labeling.[1][2][3] Its significance lies in its ability to chelate the radioisotope technetium-99m (⁹⁹ᵐTc), forming a lipophilic complex that can traverse the blood-brain barrier and cell membranes.[4] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, details on its synthesis and radiolabeling, and an exploration of its mechanism of action.

Chemical Structure and Stereochemistry

This compound is a diamine dioxime with a complex stereochemistry. The molecule exists as a racemic mixture of the d,l-enantiomers, specifically the (RR,SS) diastereoisomer.[3][5] The meso-form of the compound is an impurity that is typically removed during synthesis, as the d,l-form is the active substance for forming the desired ⁹⁹ᵐTc complex.[6][7]

The IUPAC name for this compound is (2E,2'E,3R,3'R)-3,3'-((2,2-dimethylpropane-1,3-diyl)bis(azanediyl))bis(butan-2-one) dioxime.[4] When complexed with technetium-99m, it forms a neutral, lipid-soluble complex, Technetium (⁹⁹ᵐTc) this compound.[1][5]

Physicochemical Properties

This compound's utility as a diagnostic imaging agent is intrinsically linked to its physicochemical properties. The lipophilic nature of the ⁹⁹ᵐTc-exametazime complex is paramount for its ability to cross biological membranes.[4][8] Over time, this lipophilic complex converts to a less lipophilic, more polar secondary complex that is unable to cross the blood-brain barrier.[5][8]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₈N₄O₂ | [4] |

| Molecular Weight | 272.39 g/mol | [4] |

| Appearance | A sterile, non-pyrogenic, lyophilized white powder. | [9] |

| Lipophilicity | The ⁹⁹ᵐTc-exametazime complex is lipophilic, enabling it to cross the blood-brain barrier and cell membranes.[4][8] | |

| Stability | The reconstituted lipophilic ⁹⁹ᵐTc-exametazime complex is unstable and converts to a hydrophilic species. The useful life is approximately 30 minutes without a stabilizer.[8][10] | |

| pH of Prepared Injection | 9.0 - 9.8 | [11] |

Experimental Protocols

Synthesis of d,l-Exametazime

A reported method for the synthesis of d,l-HMPAO (this compound) free from the meso-diastereomer involves a two-step process:[6][7]

-

Condensation: Condensation of 2,2-dimethyl-1,3-propanediamine (B1293695) with 3-hydroxyiminobutan-2-one (the keto-oxime) to yield the bisimine intermediate.[6]

-

Reduction: Reduction of the bisimine intermediate to form a diastereomeric mixture of d,l- and meso-HMPAO.[6]

-

Purification: The d- and l-enantiomers are then separated from the meso-form by repeated crystallizations from ethanol (B145695) as their tartrate salts. The purified d- and l-tartrate salts are then combined in equal proportions.[6][7]

The identity and isomeric purity of the final product are confirmed using techniques such as Infrared (IR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[6][7]

Preparation of Technetium (⁹⁹ᵐTc) this compound Injection

The preparation of the radiolabeled complex is typically performed using a sterile, lyophilized kit containing this compound. The general procedure is as follows:

-

Reconstitution: Aseptically add a sterile, oxidant-free solution of sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) in saline to the vial containing the lyophilized this compound and a stannous reductant (e.g., stannous chloride).[5][12] The stannous ions reduce the technetium from the +7 oxidation state to a lower oxidation state, allowing it to be chelated by this compound.

-

Incubation: The vial is gently agitated and allowed to incubate at room temperature for a short period (e.g., 10 seconds of inversion followed by a 2-minute wait) to allow for the formation of the lipophilic ⁹⁹ᵐTc-exametazime complex.[10][13]

-

Stabilization (Optional): For cerebral scintigraphy, a stabilizer solution, such as cobalt chloride or methylene (B1212753) blue, may be added to extend the useful life of the lipophilic complex up to several hours.[10][14] The stabilizer is not used for leukocyte labeling.[14]

-

Quality Control: The radiochemical purity of the preparation must be assessed before administration to a patient. This is typically done using chromatographic methods to determine the percentage of the desired lipophilic ⁹⁹ᵐTc-exametazime complex. A radiochemical purity of greater than 80% is generally required.[14]

Mechanism of Action and Intracellular Trapping

The diagnostic efficacy of ⁹⁹ᵐTc-exametazime is based on its ability to be delivered to and retained in target tissues, providing a stable radioactive signal for imaging.

-

Cellular Uptake: The lipophilic ⁹⁹ᵐTc-exametazime complex readily crosses the blood-brain barrier and the cell membranes of leukocytes via passive diffusion.[4][15]

-

Intracellular Conversion: Once inside the cell, the lipophilic complex is rapidly converted into a more polar, hydrophilic species.[4][15]

-

Intracellular Trapping: This hydrophilic complex is unable to diffuse back across the cell membrane and is thus trapped intracellularly.[4][15] The retention of the radiotracer allows for imaging of cerebral perfusion or sites of infection/inflammation.

The proposed mechanism for the intracellular conversion involves a reaction with intracellular glutathione (B108866) (GSH).[15][16][17] The nucleophilic thiol group of glutathione is thought to react with the ⁹⁹ᵐTc-exametazime complex, leading to the formation of the hydrophilic species.

Caption: Intracellular trapping mechanism of ⁹⁹ᵐTc-exametazime.

Experimental Workflow for Leukocyte Labeling

The labeling of autologous leukocytes with ⁹⁹ᵐTc-exametazime is a common procedure for diagnosing intra-abdominal infections and inflammatory bowel disease.

Caption: Workflow for labeling autologous leukocytes with ⁹⁹ᵐTc-exametazime.

Conclusion

This compound remains a cornerstone of diagnostic nuclear medicine due to its unique chemical structure and properties that allow for the effective delivery of technetium-99m to the brain and to leukocytes. A thorough understanding of its stereochemistry, the lipophilic nature of its ⁹⁹ᵐTc complex, and the intracellular trapping mechanism is essential for researchers and clinicians working in drug development and diagnostic imaging. The detailed protocols for its synthesis and radiolabeling, as outlined in this guide, provide a foundation for its consistent and effective clinical application.

References

- 1. Technetium Tc-99m this compound | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Technetium Tc 99m this compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Technetium (99mTc) this compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. DailyMed - CERETEC- technetium tc-99m this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m this compound | Pijarowska-Kruszyna | Nuclear Medicine Review [journals.viamedica.pl]

- 8. tech.snmjournals.org [tech.snmjournals.org]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. This compound (HMPAO) (for the preparation of Tc99m this compound injection) [dailymed.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Ceretec™ N109A Kit for the Preparation of Technetium Tc99m this compound Injection [dailymed.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. These highlights do not include all the information needed to use CERETEC safely and effectively. See full prescribing information for CERETEC. CERETEC (kit for the preparation of technetium Tc 99m this compound injection) for intravenous use.Initial U.S. Approval: 1988 [dailymed.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the In Vivo Journey of Exametazime: A Technical Guide to its Pharmacokinetics and Biodistribution

For researchers, scientists, and drug development professionals, understanding the in vivo behavior of a compound is paramount. This in-depth technical guide delves into the core principles of the pharmacokinetics and biodistribution of exametazime, a crucial agent in diagnostic imaging. This document provides a comprehensive overview of its journey through the body, from initial administration to its ultimate fate, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

This compound, particularly when radiolabeled with technetium-99m (99mTc), serves as a vital tool for cerebral perfusion imaging and the localization of infection and inflammation through labeled leukocytes. Its clinical utility is intrinsically linked to its unique pharmacokinetic and biodistribution profile, characterized by rapid blood clearance and significant brain uptake and retention.

Quantitative Pharmacokinetics and Biodistribution

The in vivo behavior of 99mTc-exametazime has been extensively studied in both human subjects and animal models. The following tables summarize key quantitative data to provide a comparative overview of its pharmacokinetic parameters and biodistribution profile.

Table 1: Pharmacokinetic Parameters of 99mTc-Exametazime

| Parameter | Species | Value | Reference |

| Blood Clearance | Human | Rapid | [1][2][3][4] |

| Brain Uptake (Peak) | Human | 3.5 - 7.0% of injected dose within 1 minute | [5][1][2][3][4] |

| Brain Washout (Initial) | Human | Up to 15% of peak activity within 2 minutes | [1][2][3][4] |

| Brain Retention | Human | Little loss of activity for the following 24 hours | [5][1][2][3][4] |

| Gastrointestinal Tract Accumulation (immediate) | Human | ~30% of injected dose | [5][2] |

| Intestinal Excretion | Human | ~50% of GI tract activity over 48 hours | [2] |

| Renal and Urinary Excretion | Human | ~40% of injected dose over 48 hours | [5][1][2][4] |

| Liver Uptake (immediate) | Human | ~20% of injected dose | [1][4] |

Table 2: Biodistribution of 99mTc-Exametazime Labeled Leukocytes in Humans

| Organ/Tissue | Time Post-Injection | Activity | Reference |

| Lungs | First hour | Transiently high | [6][7] |

| Liver | First hour | Visible | [6][7] |

| Spleen | First hour | Visible | [6][7] |

| Blood Pool | First hour | Visible | [6][7] |

| Bone Marrow | First hour, increasing at 4 hours | Visible | [6][7] |

| Kidneys | First hour | Visible | [6][7] |

| Gall Bladder | First hour | May be visualized | [6] |

| Urinary Bladder | First hour | Visible | [6][7] |

| Bowel | 1-6 hours, substantial at 24 hours | Visible | [6][7] |

Mechanism of Brain Uptake and Retention: A Glutathione-Mediated Process

The ability of 99mTc-exametazime to provide a snapshot of regional cerebral blood flow is dependent on its efficient crossing of the blood-brain barrier and subsequent retention within brain cells. This process is not merely passive diffusion but an elegant biochemical trapping mechanism.

Initially, the lipophilic 99mTc-exametazime complex readily penetrates the blood-brain barrier and enters brain cells. Once inside the intracellular environment, it undergoes a chemical conversion to a more hydrophilic (less lipophilic) form. This transformation is primarily mediated by an intracellular reaction with glutathione (B108866) (GSH), a tripeptide thiol present in high concentrations within brain cells.[2][4][8][9][10] The resulting hydrophilic complex is then unable to diffuse back across the cell membrane and out of the brain, effectively trapping the radioactivity intracellularly.[2] This retention is proportional to the initial blood flow, allowing for the visualization of perfusion patterns.

Experimental Protocols

Precise and reproducible experimental protocols are the cornerstone of reliable pharmacokinetic and biodistribution studies. The following sections detail standardized methodologies for in vivo rodent biodistribution studies and the labeling of leukocytes with 99mTc-exametazime.

In Vivo Biodistribution Study in Rodents

This protocol outlines a typical procedure for assessing the biodistribution of a radiotracer in a rodent model.

Methodology Details:

-

Radiotracer Preparation: Prepare 99mTc-exametazime according to the manufacturer's instructions. The final preparation should be sterile and pyrogen-free.

-

Animal Model: Use healthy adult rodents (e.g., rats or mice) of a specific strain, age, and weight range. House the animals in a controlled environment with free access to food and water.

-

Administration: Administer a known amount of 99mTc-exametazime (typically 0.1-0.2 mL) via a tail vein injection.

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 2, 5, 15, 30, 60, and 120 minutes).

-

Tissue Dissection: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, spleen, kidneys, muscle, bone, and blood).

-

Sample Processing: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is determined by comparing the radioactivity in the tissue to the total radioactivity injected.

Leukocyte Labeling with 99mTc-Exametazime

The labeling of autologous leukocytes with 99mTc-exametazime is a standard clinical procedure for diagnosing infection and inflammation.

Methodology Details: [5][1][11][12][13]

-

Blood Collection: Draw whole blood from the patient into a syringe containing an anticoagulant such as Acid Citrate Dextrose (ACD).

-

Leukocyte Isolation:

-

Allow red blood cells to sediment, a process that can be accelerated using a sedimenting agent like hydroxyethyl (B10761427) starch.

-

Separate the leukocyte-rich plasma.

-

Centrifuge the leukocyte-rich plasma to form a leukocyte pellet.

-

-

Radiolabeling:

-

Prepare 99mTc-exametazime according to the kit instructions.

-

Incubate the isolated leukocyte pellet with the prepared 99mTc-exametazime solution for a specified period (e.g., 10-15 minutes) at room temperature.

-

-

Washing and Quality Control:

-

Wash the labeled cells with plasma or saline to remove any unbound 99mTc-exametazime.

-

Calculate the labeling efficiency by measuring the radioactivity associated with the cells versus the total radioactivity.

-

-

Re-injection: Resuspend the final labeled leukocyte preparation in autologous plasma and administer it back to the patient intravenously.

This technical guide provides a foundational understanding of the in vivo behavior of this compound. For further detailed information, consulting the primary literature is recommended. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and nuclear medicine.

References

- 1. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Technetium-99m-meso-HMPAO as a potential agent to image cerebral glutathione content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ref.mcbradiology.com [ref.mcbradiology.com]

- 6. Technetium Tc-99m this compound | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glutathione-mediated metabolism of technetium-99m SNS/S mixed ligand complexes: a proposed mechanism of brain retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of glutathione localization in brain using 99mTc meso-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of antioxidative ability in brain: technetium-99m-meso-HMPAO as an imaging agent for glutathione localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Guidelines for the labelling of leucocytes with 99mTc-HMPAO | springermedizin.de [springermedizin.de]

In Vitro Stability of Technetium-99m Exametazime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Technetium-99m (99mTc) exametazime, also known as 99mTc-HMPAO (hexamethylpropyleneamine oxime), is a crucial radiopharmaceutical for cerebral perfusion imaging and leukocyte labeling. Its diagnostic efficacy hinges on the in vitro stability of its primary lipophilic complex, which can readily cross the blood-brain barrier and cell membranes. However, this complex is inherently unstable, undergoing conversion to a secondary, more polar and hydrophilic species that is unable to reach its target sites. This technical guide provides an in-depth analysis of the in vitro stability of 99mTc-exametazime, methods for its stabilization, and detailed experimental protocols for its evaluation.

The Chemistry of 99mTc-Exametazime and its Instability

This compound is a chelating agent that forms a neutral, lipophilic complex with technetium-99m in the presence of a reducing agent, typically stannous chloride.[1][2] The formation of the active complex is a critical step, but its stability is short-lived.

The primary lipophilic 99mTc-exametazime complex undergoes a spontaneous conversion to a secondary hydrophilic complex at a rate of approximately 12% per hour.[3][4] This conversion is a key factor limiting the shelf-life of the reconstituted product, which is typically recommended for use within 30 minutes of preparation to ensure a radiochemical purity (RCP) of at least 80% for the lipophilic complex.[5][6]

Several factors can influence the rate of decomposition, including the presence of excess stannous ions, the pH of the solution, and exposure to ionizing radiation.[7][8][9] The decomposition pathway leads to the formation of radiochemical impurities, which can include the secondary hydrophilic complex, free pertechnetate (B1241340) (99mTcO4-), and reduced-hydrolyzed 99mTc (99mTcO2).[3][10]

Figure 1: Simplified pathway of 99mTc-exametazime formation and decomposition.

Stabilization Strategies

To extend the clinical utility of 99mTc-exametazime, various stabilization methods have been developed. The most common approaches involve the addition of specific agents after the initial reconstitution.

Cobalt Chloride Stabilization

The addition of cobalt chloride (CoCl2) has been shown to significantly extend the shelf-life of the reconstituted kit to at least 5 hours.[5][11] A typical method involves adding 200 micrograms of cobalt chloride hexahydrate in an aqueous solution to the prepared 99mTc-exametazime.[5] This method of stabilization has demonstrated robust results, leading to its commercial availability.[12] However, it is important to note that cobalt-stabilized 99mTc-exametazime is intended for cerebral imaging and should not be used for leukocyte labeling.[11][13]

Methylene (B1212753) Blue Stabilization

Methylene blue, in combination with a phosphate (B84403) buffer, can also increase the in vitro stability of 99mTc-exametazime for 4 to 6 hours post-reconstitution.[14][15] While effective in stabilizing the radiopharmaceutical, the intense blue color of methylene blue can complicate its use in leukocyte labeling by obscuring the separation of blood components.[14][15] Despite this challenge, methodologies have been developed to overcome this issue.[14] Studies have indicated that methylene blue stabilization does not adversely affect leukocyte viability or labeling efficiency.[16][17]

Quantitative Stability Data

The following tables summarize the radiochemical purity (RCP) of 99mTc-exametazime under various conditions as reported in the literature.

Table 1: Stability of Unstabilized 99mTc-Exametazime

| Time Post-Reconstitution | Radiochemical Purity (%) | Reference |

| < 30 minutes | > 80% | [5][6] |

Table 2: Stability of Cobalt Chloride Stabilized 99mTc-Exametazime

| Time Post-Reconstitution | Storage Condition | Radiochemical Purity (%) | Reference |

| Up to 5 hours | Manufacturer's Vial | > 80% | [5] |

| Up to 6 hours | Manufacturer's Vial | Stable | |

| Up to 5 hours | Non-lubricated Syringe | Stable | |

| 2 to 4 hours | Lubricated Syringe | Stable |

Table 3: Stability of Methylene Blue Stabilized 99mTc-Exametazime

| Time Post-Reconstitution | Radiochemical Purity (%) | Reference |

| 2 hours | 92.5 ± 1.8% | [18] |

| 4 to 6 hours | Stable | [14][15] |

Table 4: Stability of Stabilized 99mTc-Exametazime in Vials vs. Syringes

| Time Post-Reconstitution | Activity | Storage | Mean RCP (%) | Reference |

| 5 minutes | 1,110 MBq | Vial | 93.1 | [10][12] |

| 2 hours | 1,110 MBq | Vial | 92.1 | [10][12] |

| 4 hours | 1,110 MBq | Vial | 91.1 | [10][12] |

| 2 hours | 1,110 MBq | Syringe | 89.8 | [10][12] |

| 4 hours | 1,110 MBq | Syringe | 88.7 | [10][12] |

| 5 minutes | 2,600-3,700 MBq | Vial | 91.4 | [10] |

| 2 hours | 2,600-3,700 MBq | Vial | 89.0 | [10] |

| 4 hours | 2,600-3,700 MBq | Vial | 85.3 | [10] |

| 2 hours | 2,600-3,700 MBq | Syringe | 85.9 | [10] |

| 4 hours | 2,600-3,700 MBq | Syringe | 80.2 | [10] |

Experimental Protocols for Radiochemical Purity Assessment

The determination of radiochemical purity is essential for the quality control of 99mTc-exametazime.[19] Thin-layer chromatography (TLC) is the most common method employed.

Standard Three-Strip Chromatography Method

The conventional method for RCP determination involves three separate chromatography systems to quantify the lipophilic complex, free pertechnetate, and hydrolyzed-reduced technetium.[6][20]

-

System 1 (for free pertechnetate):

-

Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strip.

-

Mobile Phase: 0.9% Saline.

-

Procedure: A spot of the radiopharmaceutical is applied to the origin. Free pertechnetate (99mTcO4-) migrates with the solvent front (Rf ≈ 1.0), while the 99mTc-exametazime complexes and reduced-hydrolyzed 99mTc remain at the origin (Rf ≈ 0.0).

-

-

System 2 (for lipophilic and secondary complexes):

-

Stationary Phase: ITLC-SG strip.

-

Mobile Phase: Methyl ethyl ketone (MEK).

-

Procedure: The lipophilic 99mTc-exametazime complex and free pertechnetate migrate with the solvent front (Rf ≈ 1.0), while the secondary hydrophilic complex and reduced-hydrolyzed 99mTc remain at the origin (Rf ≈ 0.0).

-

-

System 3 (for hydrolyzed-reduced 99mTc):

-

Stationary Phase: Whatman 31ET or equivalent paper strip.

-

Mobile Phase: 50% Acetonitrile in water.

-

Procedure: The lipophilic and secondary 99mTc-exametazime complexes and free pertechnetate migrate with the solvent front, while the hydrolyzed-reduced 99mTc remains at the origin.

-

The percentage of the primary lipophilic complex is calculated by subtracting the percentage of impurities identified in the different systems.

Single-Strip Chromatography Methods

To streamline the quality control process, single-strip methods have been developed. These are often faster than the three-strip method.[20][21]

-

System A:

-

Stationary Phase: Whatman 17 paper.

-

Mobile Phase: Ethyl acetate.

-

Observation: The lipophilic complex migrates with the solvent front, while impurities remain at the origin.[21]

-

-

System B:

-

Stationary Phase: Gelman Solvent Saturation Pads.

-

Mobile Phase: Diethyl ether.

-

Observation: This system provides a clear separation of the lipophilic 99mTc-exametazime from other radiochemical impurities.[20]

-

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. pharmacylibrary.com [pharmacylibrary.com]

- 3. DailyMed - CERETEC- technetium tc-99m this compound and cobaltous chloride kit [dailymed.nlm.nih.gov]

- 4. This compound (HMPAO) (for the preparation of Tc99m this compound injection) [dailymed.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Stability of Stabilized 99mTc-d,l-HMPAO Stored in Vials and Syringes | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 13. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. tech.snmjournals.org [tech.snmjournals.org]

The Historical Development of Exametazime: A Radiopharmaceutical Cornerstone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Exametazime, also known as hexamethylpropyleneamine oxime (HMPAO), has carved a significant niche in nuclear medicine as a versatile diagnostic imaging agent. When labeled with technetium-99m (99mTc), it becomes a crucial tool for assessing regional cerebral blood flow and for labeling white blood cells to localize sites of infection and inflammation. This technical guide provides a comprehensive overview of the historical development of 99mTc-exametazime, from its initial synthesis to its establishment as a clinical mainstay. We delve into the detailed chemistry of its ligand, the intricacies of the radiolabeling process, and the evolution of quality control procedures. Furthermore, this guide outlines key preclinical and clinical findings, presents detailed experimental protocols, and visualizes complex processes through diagrams to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction: The Genesis of a Brain Perfusion Agent

The quest for a readily available, technetium-99m labeled radiopharmaceutical capable of crossing the blood-brain barrier for single-photon emission computed tomography (SPECT) imaging of cerebral perfusion intensified in the late 1970s and early 1980s. The development of this compound, initially known as HM-PAO, by Amersham International (now GE Healthcare) marked a pivotal moment in this endeavor.[1][2] The first successful cerebral blood flow imaging using 99mTc-exametazime was reported in 1985.[3] This innovation provided a more accessible alternative to the then-existing cyclotron-produced isotopes. In 1988, the U.S. Food and Drug Administration (FDA) approved 99mTc-exametazime, under the trade name Ceretec®, for the diagnosis of stroke, solidifying its place in clinical practice.

Chemical and Radiopharmaceutical Development

The Ligand: d,l-Hexamethylpropyleneamine Oxime (HMPAO)

This compound is a lipophilic chelating agent that exists as two diastereomers: the d,l- form and the meso- form. The d,l-isomer is the clinically relevant form as it is retained in the brain, whereas the meso-isomer is not and therefore does not provide useful clinical information.[4][5] The synthesis of HMPAO is a multi-step process, with efforts focused on maximizing the yield of the desired d,l-isomer while minimizing the meso- form.

Radiolabeling with Technetium-99m

The preparation of 99mTc-exametazime involves the reduction of pertechnetate (B1241340) (99mTcO4-) with a reducing agent, typically stannous chloride, in the presence of the this compound ligand.[6][7] This reaction forms a neutral, lipophilic 99mTc-exametazime complex that can readily cross the blood-brain barrier. The radiolabeling process is typically performed using a sterile, pyrogen-free lyophilized kit containing this compound, stannous chloride dihydrate, and sodium chloride.[6][8]

Experimental Protocols

Synthesis of d,l-Hexamethylpropyleneamine Oxime (d,l-HMPAO)

This is a generalized protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

Step 1: Condensation

-

React 3-amino-3-methyl-2-butanone oxime with 2,2-dimethyl-1,3-propanediamine (B1293695) in a suitable solvent (e.g., ethanol).

-

Reflux the mixture for several hours to facilitate the condensation reaction, forming the Schiff base intermediate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Reduction

-

Dissolve the crude Schiff base intermediate in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise while maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature for several hours until the reduction is complete (monitored by TLC).

-

Quench the reaction carefully with water and then acidify to decompose any remaining reducing agent.

-

Basify the solution and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude HMPAO mixture (containing both d,l- and meso-isomers).

Step 3: Isomer Separation

-

The separation of the d,l- and meso-isomers is crucial. This is often achieved by fractional crystallization.

-

Dissolve the crude HMPAO mixture in a minimal amount of a suitable hot solvent (e.g., hexane (B92381) or a mixture of solvents).

-

Allow the solution to cool slowly to promote the crystallization of one of the isomers (often the meso- form precipitates first).

-

Filter the crystals and recrystallize the mother liquor to enrich and isolate the desired d,l-HMPAO.

-

The purity of the final d,l-HMPAO product should be confirmed by analytical techniques such as HPLC or NMR spectroscopy.

Radiolabeling of this compound with 99mTc

This protocol is based on the use of a commercial lyophilized kit (e.g., Ceretec®).

-

Obtain a sterile, pyrogen-free vial containing the lyophilized mixture of this compound, stannous chloride, and sodium chloride.

-

Aseptically add a specified volume and activity of sterile, oxidant-free 99mTc-pertechnetate solution to the vial. The typical activity ranges from 370 to 2000 MBq (10 to 54 mCi).

-

Gently swirl the vial to dissolve the contents.

-

Allow the reaction to proceed at room temperature for a specified time (typically a few minutes) to ensure complex formation.

-

Before administration, perform quality control checks to determine the radiochemical purity of the preparation.

Quality Control of 99mTc-Exametazime

As per the United States Pharmacopeia (USP), the radiochemical purity of 99mTc-exametazime injection must be determined to ensure that the percentage of the primary lipophilic complex is sufficient for clinical use (typically >80%).[8] The main radiochemical impurities are free pertechnetate (99mTcO4-), reduced-hydrolyzed technetium (99mTcO2), and a secondary, more polar 99mTc-exametazime complex. A combination of chromatographic systems is necessary for their separation and quantification.[9][10][11]

Chromatographic Systems:

-

System 1 (for lipophilic complex and pertechnetate):

-

Stationary Phase: Instant thin-layer chromatography silica (B1680970) gel (ITLC-SG) strip.

-

Mobile Phase: Methyl ethyl ketone (MEK) or acetone.

-

Behavior: The lipophilic 99mTc-exametazime complex and pertechnetate migrate with the solvent front (Rf ≈ 1.0), while reduced-hydrolyzed 99mTc and the secondary complex remain at the origin (Rf ≈ 0).

-

-

System 2 (for pertechnetate):

-

Stationary Phase: ITLC-SG strip.

-

Mobile Phase: 0.9% Sodium Chloride (saline).

-

Behavior: Only pertechnetate migrates with the solvent front (Rf ≈ 1.0). The lipophilic complex, secondary complex, and reduced-hydrolyzed 99mTc remain at the origin (Rf ≈ 0).

-

-

System 3 (for reduced-hydrolyzed technetium):

-

Stationary Phase: Whatman No. 1 or equivalent paper chromatography strip.

-

Mobile Phase: 50% Acetonitrile in water.

-

Behavior: The lipophilic and secondary 99mTc-exametazime complexes and pertechnetate migrate with the solvent front, while reduced-hydrolyzed 99mTc remains at the origin.

-

By combining the results from these systems, the percentage of each component can be calculated, ensuring the quality of the radiopharmaceutical prior to patient administration.

Mechanism of Action and In Vivo Behavior

The clinical utility of 99mTc-exametazime for brain imaging stems from its ability to cross the blood-brain barrier in its initial lipophilic form. Once inside the brain cells, the complex is converted into a more polar, hydrophilic species.[12][13] This conversion is primarily mediated by an intracellular reaction with glutathione (B108866), a tripeptide found in high concentrations in the brain.[12][14][15] The resulting hydrophilic complex is then unable to diffuse back across the blood-brain barrier and is effectively trapped within the brain tissue. This trapping mechanism allows for static imaging of cerebral blood flow patterns for several hours after injection.

The d,l-isomer of 99mTc-HMPAO undergoes this conversion and subsequent trapping much more efficiently than the meso-isomer, which is why the d,l-form is the clinically preferred agent.[16]

Quantitative Data

Biodistribution of 99mTc-Exametazime in Humans

| Organ | % Injected Dose (at various times post-injection) |

| Brain | ~5.5% at 10 minutes, with slow washout |

| Liver | ~11% at 10 minutes, with clearance over time |

| Kidneys | ~5% at 10 minutes, with gradual excretion |

| Lungs | Initial high uptake, rapidly clearing |

| Blood | Rapid clearance from the bloodstream |

Note: These are approximate values and can vary between individuals and studies. Data compiled from multiple sources.[17][18][19]

Clinical Efficacy in Stroke Diagnosis

| Study Parameter | Finding |

| Sensitivity | 99mTc-exametazime SPECT has shown high sensitivity in detecting acute and subacute ischemic stroke, often identifying perfusion defects before anatomical changes are visible on CT or MRI.[20][21][22] |

| Specificity | The specificity can be variable and is influenced by the presence of other conditions that can alter cerebral blood flow. |

| Diagnostic Accuracy | In a systematic review comparing various imaging modalities for acute ischemic stroke, CTP was found to be more sensitive than non-enhanced CT and had similar accuracy to CTA. While not a direct comparison to 99mTc-SPECT, it provides context for the diagnostic landscape.[22] |

Visualizations

Caption: Experimental workflow for 99mTc-exametazime from synthesis to clinical use.

Caption: Mechanism of 99mTc-exametazime retention in the brain via glutathione conjugation.

Conclusion

The development of 99mTc-exametazime represents a significant milestone in the history of radiopharmaceuticals. Its journey from a promising chemical entity to a widely used clinical diagnostic tool is a testament to the collaborative efforts of chemists, pharmacologists, and clinicians. This guide has provided a detailed technical overview of its historical development, synthesis, radiolabeling, and clinical application. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the successful translation of a radiopharmaceutical from the laboratory to the clinic, where it continues to play a vital role in the diagnosis and management of neurological and inflammatory conditions.

References

- 1. Amersham plc - Wikipedia [en.wikipedia.org]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 4. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Validation of a column method for technetium-99m this compound quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radiochemical purity testing for 99Tcm-exametazime: a comparison study for three-paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.regionh.dk [research.regionh.dk]

- 13. Glutathione-mediated metabolism of technetium-99m SNS/S mixed ligand complexes: a proposed mechanism of brain retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Technetium-99m-meso-HMPAO as a potential agent to image cerebral glutathione content [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Evaluation of glutathione localization in brain using 99mTc meso-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and biodistribution of 99mTc N-MPO in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human biodistribution, dosimetry and clinical use of technetium(III)-99m-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of Tc-99m HMPAO fast SPECT with Tc-99m HMPAO conventional SPECT in patients with acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Noninvasive evaluation of ischemic stroke with SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparative accuracy of CT perfusion in diagnosing acute ischemic stroke: A systematic review of 27 trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exametazime for Cerebral Blood Flow Scintigraphy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exametazime, also known as hexamethylpropyleneamine oxime (HMPAO), is a crucial diagnostic agent used in nuclear medicine for cerebral blood flow scintigraphy.[1] When chelated with the radioisotope technetium-99m (99mTc), it forms the lipophilic complex 99mTc-exametazime, which can cross the blood-brain barrier.[2][3] This allows for the visualization of regional cerebral blood flow using Single Photon Emission Computed Tomography (SPECT), providing valuable functional information in the evaluation of various neurological and psychiatric disorders.[2][4][5][6] This technical guide provides a comprehensive overview of 99mTc-exametazime, including its mechanism of action, experimental protocols, and quantitative data, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

The diagnostic efficacy of 99mTc-exametazime is rooted in its ability to provide a static "snapshot" of cerebral perfusion at the time of injection. The core principle of its mechanism involves several key steps:

-

Formation of a Lipophilic Complex: In the presence of a stannous reductant, technetium-99m pertechnetate (B1241340) (99mTcO4-) is added to this compound to form a lipophilic 99mTc-exametazime complex.[4] This lipid-soluble complex is the active moiety that can readily cross the intact blood-brain barrier.[7]

-

Cerebral Uptake and Distribution: Following intravenous injection, the lipophilic 99mTc-exametazime complex is rapidly cleared from the bloodstream and distributed throughout the body.[3] A fraction of the injected dose, proportional to regional blood flow, crosses the blood-brain barrier and enters the brain tissue.[7][8] The uptake in the brain reaches its peak within the first minute after injection.[3]

-

Intracellular Trapping: Once inside the brain cells, the lipophilic 99mTc-exametazime complex is converted into a more polar, hydrophilic species.[7] This conversion is thought to involve intracellular glutathione.[7][9] The resulting hydrophilic complex is unable to diffuse back across the blood-brain barrier, effectively trapping the radioactivity within the brain tissue for a sufficient duration to allow for SPECT imaging.[7] This retention allows for the acquisition of high-quality images reflecting the cerebral blood flow at the moment of injection.

Quantitative Data

Biodistribution and Pharmacokinetics

The biodistribution of 99mTc-exametazime has been well-characterized, providing essential data for dosimetry and understanding its in-vivo behavior.

| Parameter | Value | Reference |

| Brain Uptake (Peak) | 3.5 - 7.0% of injected dose | [3] |

| Time to Peak Brain Uptake | Within 1 minute post-injection | [3] |

| Initial Brain Washout (first 2 minutes) | Up to 15% of peak activity | [3] |

| Gastrointestinal Tract (immediate) | ~30% of injected dose | [3] |

| Intestinal Excretion (over 48 hours) | ~50% of GI activity | [3] |

Radiation Dosimetry

Understanding the radiation absorbed dose is critical for ensuring patient safety. The following table summarizes the estimated absorbed radiation doses in various organs from an injection of 99mTc-exametazime.

| Organ | Absorbed Dose (mGy/MBq) |

| Whole Body | 1.3 x 10-3 |

| Specific organ dosimetry can vary and should be consulted from detailed product monographs. |

Note: Dosimetry estimates can vary based on the model used and patient-specific factors.

Radiochemical Purity

The radiochemical purity (RCP) of the 99mTc-exametazime preparation is critical for image quality and to minimize unnecessary radiation exposure from impurities. A minimum RCP of >80% is required before administration.[10]

| Quality Control Parameter | Specification | Reference |

| Radiochemical Purity (RCP) | ≥ 80% | [10] |

| Free Pertechnetate (99mTcO4-) | ≤ 10% | [11] |

| Hydrolyzed-Reduced 99mTc | Varies by method | |

| Secondary 99mTc-exametazime complex | Varies by method | |

| meso-isomer of lipophilic 99mTc-exametazime | ≤ 5% | [11] |

Experimental Protocols

Preparation of 99mTc-Exametazime

The preparation of 99mTc-exametazime is typically performed using a sterile, non-pyrogenic kit containing lyophilized this compound.

Materials:

-

This compound vial kit (containing this compound, stannous chloride dihydrate, and sodium chloride)[12]

-

Sterile, non-pyrogenic 99mTc-pertechnetate eluate from a 99Mo/99mTc generator

-

Sterile syringes and needles

-

Lead-shielded vial container

Procedure:

-

Obtain fresh (ideally < 2 hours old) 99mTc-pertechnetate eluate. The generator from which the eluate is obtained should have been eluted within the last 24 hours.[13]

-

Aseptically add the required activity of 99mTc-pertechnetate (typically 370-2000 MBq or 10-54 mCi) to the this compound vial.[12]

-

Gently mix the contents of the vial by inversion until the lyophilized powder is completely dissolved.

-

Allow the reaction to proceed at room temperature for the time specified in the kit's package insert.

-

Visually inspect the final preparation for any particulate matter or discoloration before proceeding to quality control.

Quality Control: Radiochemical Purity Testing

Ensuring the radiochemical purity of the prepared 99mTc-exametazime is a mandatory step before patient administration.[10] Several chromatographic methods can be employed. The standard method often involves a three-strip paper chromatography system.[10][14][15]

Standard Three-Strip Paper Chromatography Method: This method is used to determine the percentage of the desired lipophilic 99mTc-exametazime complex and to quantify the three main radiochemical impurities: free pertechnetate, hydrolyzed-reduced 99mTc, and the secondary, more polar 99mTc-exametazime complex.[10]

-

System 1 (e.g., ITLC-SG with MEK): Separates the lipophilic complex and secondary complex (which migrate) from free pertechnetate and hydrolyzed-reduced Tc (which remain at the origin).

-

System 2 (e.g., ITLC-SG with saline): Separates free pertechnetate (which migrates) from the other three species that remain at the origin.

-

System 3 (e.g., Whatman paper with 50% Acetonitrile): Separates the lipophilic complex, secondary complex, and free pertechnetate (which migrate) from the hydrolyzed-reduced Tc that remains at the origin.

The percentage of each component is calculated based on the distribution of radioactivity on the strips.[10]

Alternative Single-Strip Methods: Simpler, single-strip methods have also been developed and validated, such as using an octadecyl (C18) minicolumn with saline eluent or Whatman 17 paper with ethyl acetate.[14][16] These can offer a more rapid analysis.[14]

SPECT Imaging Protocol for Cerebral Perfusion

The following is a general protocol for cerebral perfusion SPECT imaging with 99mTc-exametazime.

Patient Preparation:

-

No specific dietary preparation is required.[13]

-

The patient should be in a quiet, dimly lit room to minimize sensory and motor cortex activation during and for a period after the injection.[13][17]

-

An intravenous line should be placed at least 10 minutes prior to injection to allow the patient to acclimate.[17]

-

The patient should be instructed not to speak or read during this period.[17]

Radiopharmaceutical Administration:

-

The recommended dose for adults is typically 370-740 MBq (10-20 mCi) administered intravenously.[4] For certain indications, doses up to 1110 MBq (30 mCi) may be used.[18][19]

-

The injection should be administered as a bolus.

Image Acquisition:

-

Imaging can commence after a delay to allow for sufficient clearance of the radiotracer from the blood pool and uptake in the brain. A delay of 90 minutes is often recommended for optimal image quality.[17]

-

A multi-headed SPECT gamma camera equipped with low-energy, high-resolution collimators is used.

-

Data is acquired over a 360° rotation around the patient's head, with multiple projections (e.g., 64 or 128) obtained.

-

The acquired data is then reconstructed into transverse, sagittal, and coronal slices for interpretation.

Clinical Applications

99mTc-exametazime SPECT is a valuable tool in the differential diagnosis and evaluation of various neurological conditions:

-

Cerebrovascular Disease: It is widely used in the evaluation of stroke and transient ischemic attacks to identify areas of altered perfusion.[2][20]

-

Dementia: It can aid in the differential diagnosis of dementias, such as Alzheimer's disease and dementia with Lewy bodies, by revealing characteristic patterns of hypoperfusion.[2][21][22]

-

Epilepsy: In the evaluation of epilepsy, SPECT can help localize the seizure focus by identifying areas of increased blood flow during a seizure (ictal SPECT) or decreased flow between seizures (interictal SPECT).[2][13]

-

Traumatic Brain Injury: It can be used to assess for perfusion abnormalities in patients with traumatic brain injury.[23]

-

Brain Death: Cerebral scintigraphy with 99mTc-exametazime is a confirmatory test for brain death, where the absence of intracranial blood flow is demonstrated.[8][24]

Limitations

Despite its utility, 99mTc-exametazime has some limitations:

-

In Vitro Instability: The lipophilic 99mTc-exametazime complex is unstable in vitro and converts to a secondary polar complex over time. This necessitates that the radiopharmaceutical be used within a short time after preparation.[10][25] Stabilization with methylene (B1212753) blue or cobalt can extend its shelf-life.[4][20][26]

-

Complex Biodistribution: The significant uptake in other organs can sometimes interfere with imaging, although this is less of a concern for dedicated brain imaging.

-

Qualitative Nature: While providing excellent information on regional blood flow patterns, standard clinical interpretation is often qualitative or semi-quantitative.

Conclusion

99mTc-exametazime remains a cornerstone of functional brain imaging in nuclear medicine. Its ability to provide a snapshot of regional cerebral blood flow offers invaluable insights for the diagnosis and management of a wide range of neurological disorders. For researchers and drug development professionals, a thorough understanding of its chemistry, pharmacokinetics, and the technical aspects of its use is essential for its effective application in both clinical practice and research settings.

Visualizations

Caption: Workflow of 99mTc-Exametazime from preparation to SPECT imaging.

Caption: Cellular mechanism of 99mTc-Exametazime brain uptake and trapping.

Caption: Standard experimental workflow for cerebral perfusion SPECT.

References

- 1. Technetium (99mTc) this compound - Wikipedia [en.wikipedia.org]

- 2. openmedscience.com [openmedscience.com]

- 3. Technetium Tc-99m this compound | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

- 5. nuclearmed.org [nuclearmed.org]

- 6. auntminnie.com [auntminnie.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Brain Perfusion Scintigraphy in the Diagnostic Toolbox for the Confirmation of Brain Death: Practical Aspects and Examination Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake mechanism of technetium-99m-d, 1-HMPAO in cell cultures of the dissociated postnatal rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tech.snmjournals.org [tech.snmjournals.org]

- 11. journals.viamedica.pl [journals.viamedica.pl]

- 12. Drax this compound® [draximage.com]

- 13. radiology.wisc.edu [radiology.wisc.edu]

- 14. Radiochemical purity testing for 99Tcm-exametazime: a comparison study for three-paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tech.snmjournals.org [tech.snmjournals.org]

- 16. Validation of a column method for technetium-99m this compound quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. greenkid.idv.tw [greenkid.idv.tw]

- 19. UpToDate 2018 [doctorabad.com]

- 20. pdf.hres.ca [pdf.hres.ca]

- 21. Covariance 99mTc-exametazime SPECT patterns in Alzheimer's disease and dementia with Lewy bodies: utility in differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. alz.org [alz.org]

- 23. Clinical Comparison of 99mTc this compound and 123I Ioflupane SPECT in Patients with Chronic Mild Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Brain death - Wikipedia [en.wikipedia.org]

- 25. Stabilization and multidose use of this compound for cerebral perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tc-99m this compound (HMPAO) - Radio Rx [radiopharmaceuticals.info]

The Pivotal Role of Stannous Reductant in the Radiolabeling of Exametazime with Technetium-99m: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful radiolabeling of exametazime with technetium-99m (⁹⁹ᵐTc) is a cornerstone for various diagnostic imaging procedures, primarily in the assessment of regional cerebral perfusion and the localization of infection and inflammation. This technical guide provides an in-depth exploration of the critical role of the stannous reductant, typically stannous chloride (SnCl₂), in this labeling process. We will delve into the fundamental chemistry, present quantitative data on labeling efficiency, detail experimental protocols for preparation and quality control, and visualize the key chemical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and application of ⁹⁹ᵐTc-exametazime.

Introduction: The Chemistry of ⁹⁹ᵐTc-Exametazime Formation

The labeling of this compound, a lipophilic chelating agent, with ⁹⁹ᵐTc is a reduction-mediated process. Technetium is obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator as the pertechnetate (B1241340) ion (⁹⁹ᵐTcO₄⁻), in which technetium exists in its highest oxidation state (+7).[1] In this form, it is relatively non-reactive and unable to form a stable complex with this compound.[1]

The core of the labeling process lies in the reduction of Tc(VII) to a lower, more reactive oxidation state.[1] This is where the stannous reductant, most commonly stannous chloride (SnCl₂), plays its indispensable role.[2][3][4] The stannous ion (Sn²⁺) acts as a potent reducing agent, donating electrons to the pertechnetate ion.[1] Once reduced, the technetium species can be readily chelated by the this compound ligand to form the desired lipophilic ⁹⁹ᵐTc-exametazime complex.[5][6] This complex is capable of crossing the blood-brain barrier and cell membranes, which is essential for its diagnostic applications.[6]

The labeling reaction is highly dependent on maintaining the stannous ion in its reduced Sn²⁺ state.[7][8] The presence of any oxidizing agents in the sodium pertechnetate Tc 99m eluate can adversely affect the radiolabeling efficiency by consuming the stannous reductant.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the composition of this compound kits and the outcomes of the labeling process.

Table 1: Composition of a Typical this compound Lyophilized Kit

| Component | Quantity per Vial | Reference |

| This compound (d,l-HMPAO) | 0.5 mg | [8][9] |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 7.6 mcg | [8][9] |

| Minimum Stannous Tin (Sn²⁺) | 0.6 mcg | [8][9] |

| Maximum Total Stannous and Stannic Tin | 4.0 mcg | [8][9] |

| Sodium Chloride (NaCl) | 4.5 mg | [8][9] |

Table 2: Parameters and Outcomes of ⁹⁹ᵐTc-Exametazime Labeling

| Parameter | Value/Range | Reference |

| Recommended Administered Activity (Adults) | 185 to 370 MBq (5 to 10 mCi) | [8] |

| Radiochemical Purity (RCP) Requirement | >80% | [10] |

| Labeling Efficiency (Median) | 72% | [11] |

| Labeling Efficiency (Range) | 30% - 96% | [11] |

| In Vitro Stability (Decomposition Rate) | ~12% per hour | [5][6] |

| Time for RCP Testing | Approximately 15 minutes | [9][10] |

Experimental Protocols

Preparation of Technetium Tc 99m this compound

This protocol is a synthesized representation of standard procedures.

Materials:

-

Drax this compound® or equivalent kit vial[8]

-

Sterile, non-pyrogenic Sodium Pertechnetate Tc 99m injection from a generator eluted within the last 24 hours[7]

-

Preservative-free, non-bacteriostatic Sodium Chloride Injection USP (0.9%)[8]

-

Lead-shielded syringes and vials

Procedure:

-

Visually inspect the this compound kit vial for any damage.

-

Obtain the required activity of Sodium Pertechnetate Tc 99m. The eluate should not be more than 2 hours old.[7]

-

If necessary, dilute the generator eluate with preservative-free 0.9% Sodium Chloride Injection to a radioactive concentration of 74-370 MBq/mL (2-10 mCi/mL).[7]

-

Aseptically add the Sodium Pertechnetate Tc 99m solution to the this compound kit vial.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

The reconstituted product should be maintained at 20°C - 25°C (68°F - 77°F) and used for white blood cell (WBC) labeling within 30 minutes.[7]

Radiochemical Purity (RCP) Testing

This protocol outlines the standard three-strip chromatography method for determining the radiochemical purity of ⁹⁹ᵐTc-exametazime.[10]

Materials:

-

Two Instant Thin-Layer Chromatography (ITLC-SG) strips[10][12]

-

Developing Solvents:

-

Chromatography developing tanks/tubes

-

A suitable radioactivity detector

Procedure:

-

Within 2 minutes of reconstitution, apply a small spot (e.g., 5 µL) of the prepared ⁹⁹ᵐTc-exametazime solution approximately 1 cm from the bottom of each of the three chromatography strips.[9] Do not allow the spots to dry.[9]

-

Place one ITLC-SG strip into the MEK developing tank (System 1).

-

Place the second ITLC-SG strip into the saline developing tank (System 2).

-

Place the Whatman paper strip into the 50% acetonitrile developing tank (System 3).

-

Allow the solvents to ascend to the top of the strips.[9]

-

Remove the strips from the tanks and allow them to dry.

-

Determine the distribution of radioactivity on each strip using a suitable detector. This is typically done by cutting the strips at a predefined line and counting the activity of each section.

-

Calculate the percentage of each radiochemical species:

-

System 1 (ITLC-SG/MEK): The lipophilic ⁹⁹ᵐTc-exametazime complex and free pertechnetate migrate to the solvent front (Rf 0.8-1.0), while hydrolyzed-reduced Tc (HR-Tc) and the secondary complex remain at the origin (Rf 0.0-0.1).

-

System 2 (ITLC-SG/Saline): Free pertechnetate migrates to the solvent front, while all other species remain at the origin.

-

System 3 (Whatman/50% Acetonitrile): The lipophilic complex and free pertechnetate migrate to the solvent front, while HR-Tc remains at the origin.

-

-

The percentage of the primary lipophilic ⁹⁹ᵐTc-exametazime complex is calculated by subtracting the percentage of impurities from 100%. A radiochemical purity of greater than 80% is required for clinical use.[10]

Visualization of Pathways and Workflows

Chemical Labeling Pathway

Caption: Chemical pathway of ⁹⁹ᵐTc-exametazime labeling.

Experimental Workflow for Labeling and QC

Caption: Workflow for ⁹⁹ᵐTc-exametazime preparation and quality control.

Conclusion

The stannous reductant is a linchpin in the successful formulation of ⁹⁹ᵐTc-exametazime. Its primary function—the reduction of technetium from a non-reactive to a reactive state—is the critical step that enables the formation of the diagnostically useful lipophilic complex. Understanding the stoichiometry of the stannous reductant, ensuring its protection from oxidation, and adhering to stringent quality control protocols are paramount for the consistent and effective production of this vital radiopharmaceutical. This guide has provided a detailed overview of these aspects to support the work of professionals in the field of radiopharmaceutical science.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. pharmacylibrary.com [pharmacylibrary.com]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 7. drugs.com [drugs.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. tech.snmjournals.org [tech.snmjournals.org]

- 11. Multidose use of exametazine for leukocyte labelling: a new approach using tin enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tech.snmjournals.org [tech.snmjournals.org]

Preclinical Neuroimaging with Exametazime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exametazime, a lipophilic chelating agent, forms a stable complex with Technetium-99m (99mTc), creating the radiopharmaceutical 99mTc-exametazime (also known as 99mTc-HMPAO). This complex has the ability to cross the blood-brain barrier. Its primary and well-established application in both clinical and preclinical settings is for single-photon emission computed tomography (SPECT) imaging of regional cerebral blood flow (rCBF). Alterations in rCBF are a key feature of numerous neurological disorders, making 99mTc-exametazime a valuable tool in neuroimaging research. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation for preclinical studies involving 99mTc-exametazime for neuroimaging.

Core Principles of 99mTc-Exametazime in Neuroimaging

The utility of 99mTc-exametazime in neuroimaging stems from its unique chemical properties. The lipophilic nature of the 99mTc-exametazime complex allows it to readily diffuse across the blood-brain barrier and enter brain cells in proportion to blood flow. Once inside the cells, the complex is converted into a hydrophilic form, effectively trapping the radionuclide intracellularly. This trapping mechanism allows for the acquisition of static images that reflect the rCBF at the time of injection.

While primarily a marker for rCBF, there is evidence suggesting that the retention of 99mTc-exametazime is also influenced by the intracellular glutathione (B108866) concentration. Research indicates that astrocytes play a significant role in the retention of 99mTc-HMPAO, with retention being approximately 2.5 times higher in astrocytes than in neurons.[1] This suggests that alterations in glial cell metabolism could contribute to changes in the SPECT signal, independent of blood flow, particularly in pathological conditions like Alzheimer's disease.[1]

Another application of 99mTc-exametazime is in the radiolabeling of leukocytes for imaging inflammation.[2][3][4] Labeled white blood cells (WBCs) can migrate to sites of inflammation, allowing for their visualization with SPECT. While this technique is more commonly used for peripheral inflammation, it holds potential for imaging neuroinflammatory processes where there is infiltration of peripheral immune cells into the central nervous system (CNS).

Key Preclinical Applications and Methodologies

Regional Cerebral Blood Flow (rCBF) Imaging in Models of Neurological Disease

Animal Models: Preclinical rCBF studies using 99mTc-exametazime are frequently conducted in rodent models of various neurological and neurodegenerative diseases, including:

-

Stroke: Models such as middle cerebral artery occlusion (MCAo) are used to study ischemia and reperfusion injury.[5]

-